5-Iodo-2h-tetrazole
Overview
Description
5-Iodo-2h-tetrazole is a heterocyclic compound containing a five-membered ring with four nitrogen atoms and one iodine atom.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Iodo-2h-tetrazole typically involves the reaction of primary alcohols or aldehydes with molecular iodine in the presence of ammonia to obtain a nitrile intermediate. This intermediate then undergoes a [3+2] cycloaddition with dicyandiamide and sodium azide . Another method involves the use of FeCl3-SiO2 as an effective heterogeneous catalyst, which offers high yields and simple methodology .
Industrial Production Methods: Industrial production of this compound often employs microwave-assisted synthesis due to its efficiency and eco-friendliness. This method allows for the rapid formation of the compound under mild conditions, making it suitable for large-scale production .
Chemical Reactions Analysis
Types of Reactions: 5-Iodo-2h-tetrazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form tetrazolic acids.
Reduction: Reduction reactions can convert it into different tetrazole derivatives.
Substitution: The iodine atom can be substituted with other functional groups, leading to the formation of various substituted tetrazoles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Halogen exchange reactions typically involve reagents like sodium azide.
Major Products:
Oxidation: Tetrazolic acids.
Reduction: Reduced tetrazole derivatives.
Substitution: Substituted tetrazoles with different functional groups.
Scientific Research Applications
5-Iodo-2h-tetrazole has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 5-Iodo-2h-tetrazole involves its ability to act as a bioisostere of carboxylic acids. This property allows it to interact with various biological targets, including enzymes and receptors. The compound’s electron-donating and electron-withdrawing properties facilitate receptor-ligand interactions, making it effective in medicinal chemistry .
Comparison with Similar Compounds
5-Substituted 1H-tetrazoles: These compounds share a similar structure but differ in the substituent at the 5-position.
Tetrazolic acids: These are oxidation products of tetrazoles and exhibit similar chemical properties.
Uniqueness: 5-Iodo-2h-tetrazole is unique due to the presence of the iodine atom, which imparts distinct chemical reactivity and biological activity. This makes it a valuable compound in various research and industrial applications .
Properties
IUPAC Name |
5-iodo-2H-tetrazole | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/CHIN4/c2-1-3-5-6-4-1/h(H,3,4,5,6) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTLJPKSDOIYBHM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(=NNN=N1)I | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
CHIN4 | |
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20300650 | |
Record name | 5-iodo-2h-tetrazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20300650 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
195.95 g/mol | |
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
66924-15-0 | |
Record name | 5-Iodotetrazole | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=138020 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 5-iodo-2h-tetrazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20300650 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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